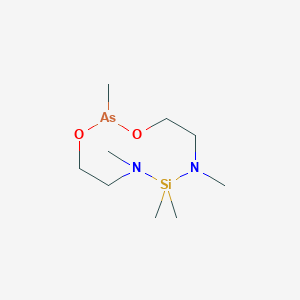
2,6,7,7,8-Pentamethyl-1,3,6,8,2,7-dioxadiazarsasilecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6,7,7,8-Pentamethyl-1,3,6,8,2,7-dioxadiazarsasilecane is a complex organic compound with a unique structure that includes multiple methyl groups and a combination of oxygen, nitrogen, and silicon atoms
Métodos De Preparación
The synthesis of 2,6,7,7,8-Pentamethyl-1,3,6,8,2,7-dioxadiazarsasilecane involves multiple steps and specific reaction conditions. The synthetic routes typically include the use of organosilicon reagents and controlled reaction environments to ensure the correct formation of the compound. Industrial production methods may involve scaling up these laboratory procedures while maintaining the necessary conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
2,6,7,7,8-Pentamethyl-1,3,6,8,2,7-dioxadiazarsasilecane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent and catalyst in various organic synthesis reactions. In biology, it has potential applications in drug development and as a probe for studying biological processes. In medicine, it may be explored for its therapeutic properties, while in industry, it can be used in the production of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of 2,6,7,7,8-Pentamethyl-1,3,6,8,2,7-dioxadiazarsasilecane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including changes in cellular signaling and metabolic pathways.
Comparación Con Compuestos Similares
2,6,7,7,8-Pentamethyl-1,3,6,8,2,7-dioxadiazarsasilecane can be compared with other similar compounds, such as 2,2,5,7,8-Pentamethyl-6-chromanol and 2,2,4,6,6-pentamethylheptane . These compounds share some structural similarities but differ in their specific functional groups and applications. The uniqueness of this compound lies in its combination of oxygen, nitrogen, and silicon atoms, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
89865-03-2 |
|---|---|
Fórmula molecular |
C9H23AsN2O2Si |
Peso molecular |
294.30 g/mol |
Nombre IUPAC |
2,6,7,7,8-pentamethyl-1,3,6,8,2,7-dioxadiazarsasilecane |
InChI |
InChI=1S/C9H23AsN2O2Si/c1-10-13-8-6-11(2)15(4,5)12(3)7-9-14-10/h6-9H2,1-5H3 |
Clave InChI |
LEEDCFOKFYOQHI-UHFFFAOYSA-N |
SMILES canónico |
CN1CCO[As](OCCN([Si]1(C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


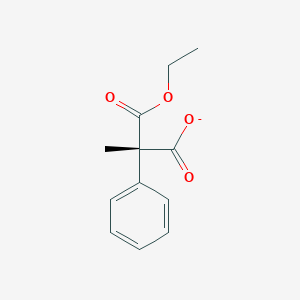
![[1-(Chloromethoxy)ethyl]benzene](/img/structure/B14392480.png)
![Decahydro-1H-5,10-methanopyrrolo[1,2-a]azonine](/img/structure/B14392487.png)

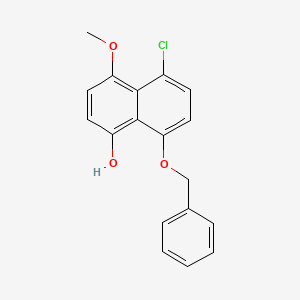
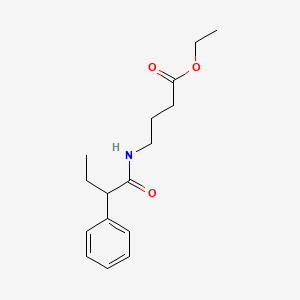


![Acetic acid;[2,4,5-trihydroxy-2-(hydroxymethyl)pentyl] acetate](/img/structure/B14392542.png)
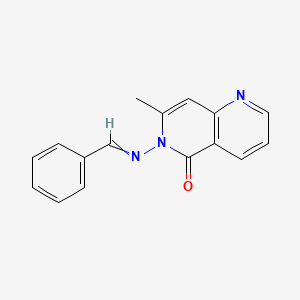
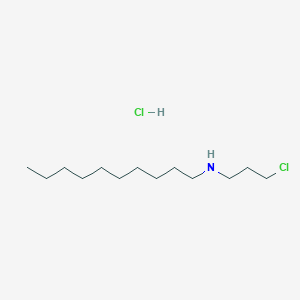
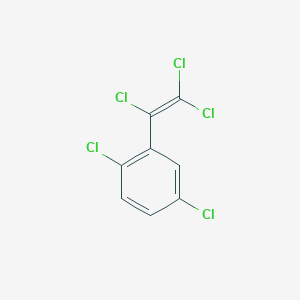

![N-(1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}piperidin-4-ylidene)hydroxylamine](/img/structure/B14392554.png)
